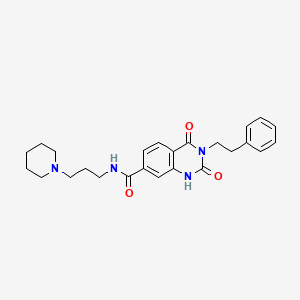

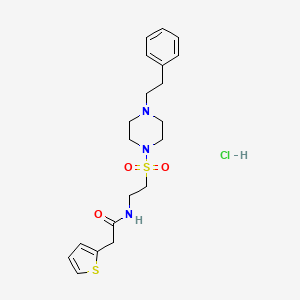

3-(4-Ethoxyphenyl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antibacterial Activity

Sulfone derivatives containing 1,3,4-oxadiazole moieties, similar in structure to the compound , have shown promising antibacterial activities. A study by Shi et al. (2015) highlighted that these compounds effectively combat rice bacterial leaf blight caused by Xanthomonas oryzae. Notably, a related compound, 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, demonstrated superior antibacterial activity compared to commercial agents and enhanced plant resistance against the bacterial leaf blight (Shi et al., 2015).

Agricultural Applications

In agricultural research, oxadiazole derivatives are used for controlling plant diseases. Linghu et al. (2015) developed a method for determining a new sulfone fungicide, 2-(4-fluorophenyl)-5-methylsulfonyl-1,3,4-oxadiazole, in tomato and soil. This indicates the compound's potential utility in agriculture, particularly in field trials for disease control (Linghu et al., 2015).

Anticancer Research

Compounds containing the 1,3,4-oxadiazole moiety have also been investigated for their anticancer properties. Redda and Gangapuram (2007) reported the synthesis and evaluation of 1,3,4-oxadiazolyl tetrahydropyridines for anticancer activities, suggesting a potential application in developing new anticancer agents (Redda & Gangapuram, 2007).

Liquid Crystalline Properties

Zhu et al. (2009) synthesized bent-shaped 1,3,4-oxadiazole-based compounds and studied their liquid crystalline properties. These findings contribute to the understanding of how molecular structure affects the mesomorphic behavior of liquid crystals, which is crucial in display technology (Zhu et al., 2009).

Polymer Science

In the field of polymer science, Jin and Zhu (2018) synthesized sulfonated poly(aryl ether) polymers containing 1,3,4-oxadiazole and phthalazinone units. These polymers exhibited excellent film-forming properties and potential for use in proton-exchange membranes, highlighting their significance in materials science (Jin & Zhu, 2018).

特性

IUPAC Name |

3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)sulfonylmethyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O4S/c1-2-23-14-7-3-12(4-8-14)17-19-16(24-20-17)11-25(21,22)15-9-5-13(18)6-10-15/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSHEZGQKJGHJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl N-[2-(4-methylphenyl)ethyl]carbamate](/img/structure/B2473571.png)

![2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2473572.png)

![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2473575.png)

![7-Methyl-2-(3-morpholin-4-ylpropylamino)-3-(3-morpholin-4-ylpropyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2473576.png)

![6-tert-butyl-2-[1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2473580.png)

![N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-phenylamine](/img/structure/B2473584.png)